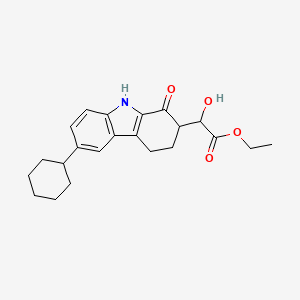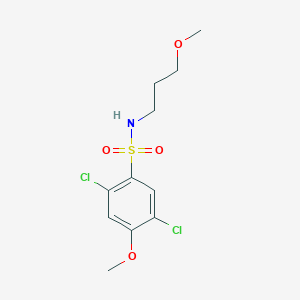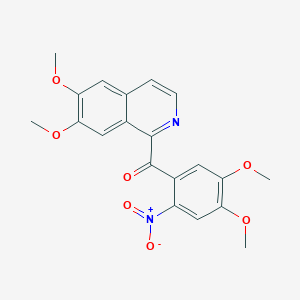![molecular formula C15H24ClNO2 B4982787 N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4982787.png)
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, also known as carvedilol, is a beta-blocker medication used for the treatment of heart failure, hypertension, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of the stress hormones epinephrine and norepinephrine. This leads to a reduction in heart rate, blood pressure, and cardiac output, which can help to improve symptoms of heart failure and hypertension.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve endothelial function, and enhance insulin sensitivity. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been found to have antiarrhythmic effects and may be beneficial in the treatment of atrial fibrillation.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, its effects can be influenced by a number of factors, including age, sex, and comorbidities, which can make it difficult to interpret results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce side effects. Additionally, there is ongoing research into the potential neuroprotective effects of this compound and its use in the treatment of neurodegenerative diseases. Finally, there is interest in exploring the use of this compound in combination with other medications for the treatment of heart failure and hypertension.
Synthesemethoden
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with 2-(2-aminoethoxy)ethylamine, followed by the addition of 2-methyl-2-propanol. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic effects in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalization rates, and improve quality of life in patients with heart failure. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been found to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-12-5-6-14(13(16)11-12)19-10-9-18-8-7-17-15(2,3)4/h5-6,11,17H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKUULEADUVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)

![2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4982755.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)
![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)
![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)

![10-acetyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4982815.png)
